molecular formula C17H22BrN B296003 4-Bromo-3-hexyl-2,6-dimethylquinoline

4-Bromo-3-hexyl-2,6-dimethylquinoline

Cat. No.: B296003
M. Wt: 320.3 g/mol
InChI Key: JDXZZFKSIUHTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-hexyl-2,6-dimethylquinoline (BDQ) is a synthetic compound that belongs to the quinoline family. It has been extensively researched due to its potential therapeutic applications. BDQ has been found to exhibit antimicrobial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). The purpose of

Mechanism of Action

4-Bromo-3-hexyl-2,6-dimethylquinoline is believed to inhibit the activity of ATP synthase, a key enzyme involved in the energy metabolism of M. tuberculosis. This inhibition leads to a reduction in the production of ATP, which ultimately results in the death of the bacteria.
Biochemical and Physiological Effects
This compound has been found to exhibit low toxicity and high selectivity towards M. tuberculosis. It has been shown to target the bacterial cell wall and membrane, leading to disruption of the energy metabolism of the bacteria. This compound has also been found to exhibit immunomodulatory effects, which may contribute to its therapeutic efficacy.

Advantages and Limitations for Lab Experiments

4-Bromo-3-hexyl-2,6-dimethylquinoline has several advantages for use in lab experiments. It exhibits potent antimicrobial activity against drug-resistant strains of M. tuberculosis, making it a promising candidate for the treatment of multidrug-resistant TB. This compound also exhibits low toxicity and high selectivity towards M. tuberculosis, making it a safe and effective therapeutic agent.
One limitation of this compound is its high cost of production. This may limit its availability for use in low-resource settings. Additionally, this compound may exhibit cross-resistance with other drugs used in the treatment of TB, which may limit its effectiveness in combination therapy.

Future Directions

There are several future directions for research on 4-Bromo-3-hexyl-2,6-dimethylquinoline. One area of research is the development of more cost-effective synthesis methods for this compound, which may increase its availability for use in low-resource settings. Another area of research is the investigation of the immunomodulatory effects of this compound, which may contribute to its therapeutic efficacy.
Additionally, there is a need for further research on the potential use of this compound in combination therapy with other drugs used in the treatment of TB. This may help to overcome the issue of cross-resistance and increase the effectiveness of TB treatment.
Conclusion
In conclusion, this compound is a synthetic compound that exhibits potent antimicrobial activity against drug-resistant strains of M. tuberculosis. It has several advantages for use in lab experiments, including low toxicity and high selectivity towards M. tuberculosis. This compound is currently undergoing clinical trials for the treatment of multidrug-resistant TB. Future research on this compound may focus on the development of more cost-effective synthesis methods, investigation of its immunomodulatory effects, and the potential use of this compound in combination therapy with other drugs used in the treatment of TB.

Synthesis Methods

4-Bromo-3-hexyl-2,6-dimethylquinoline is synthesized through a multi-step process that involves the reaction of 2,6-dimethylquinoline with hexylbromide in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

4-Bromo-3-hexyl-2,6-dimethylquinoline has been extensively studied for its potential therapeutic applications against TB. It has been found to exhibit potent antimicrobial activity against drug-resistant strains of M. tuberculosis. This compound is currently undergoing clinical trials for the treatment of multidrug-resistant TB.

Properties

Molecular Formula

C17H22BrN

Molecular Weight

320.3 g/mol

IUPAC Name

4-bromo-3-hexyl-2,6-dimethylquinoline

InChI

InChI=1S/C17H22BrN/c1-4-5-6-7-8-14-13(3)19-16-10-9-12(2)11-15(16)17(14)18/h9-11H,4-8H2,1-3H3

InChI Key

JDXZZFKSIUHTCU-UHFFFAOYSA-N

SMILES

CCCCCCC1=C(C2=C(C=CC(=C2)C)N=C1C)Br

Canonical SMILES

CCCCCCC1=C(N=C2C=CC(=CC2=C1Br)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.